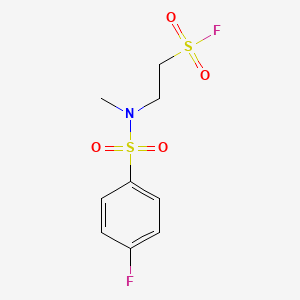

2-(N-methyl4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride

Description

Historical Context and Development of Sulfonyl Fluorides in Click Chemistry

Sulfonyl fluorides emerged as click chemistry reagents following the conceptualization of sulfur(VI) fluoride exchange (SuFEx) by K. Barry Sharpless in 2014. Unlike traditional sulfonyl chlorides, sulfonyl fluorides exhibit exceptional thermodynamic stability while retaining selective reactivity toward nucleophiles under mild conditions. Early work demonstrated their resistance to reduction and hydrolysis, enabling applications in polymer synthesis and bioconjugation. The development of ethenesulfonyl fluoride (ESF) as a Michael acceptor marked a milestone, showcasing the compatibility of sulfonyl fluorides with diverse nucleophiles in aqueous environments.

The evolution of SuFEx paralleled the broader click chemistry timeline, which began with copper-catalyzed azide-alkyne cycloadditions (CuAAC) in 2001. However, limitations such as copper toxicity in biological systems spurred demand for metal-free alternatives, positioning sulfonyl fluorides as ideal candidates for "Click II" reactions.

Position of 2-(N-Methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl Fluoride in Modern SuFEx Methodology

This compound (CAS 877964-15-3) exemplifies the structural diversification of SuFEx hubs. Its molecular structure features:

- A sulfonyl fluoride (-SO₂F) group for SuFEx-mediated coupling

- A N-methyl-4-fluorobenzenesulfonamide moiety enhancing electronic modulation and steric accessibility

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁F₂NO₄S₂ | |

| IUPAC Name | 2-[(4-fluorophenyl)sulfonylamino]ethanesulfonyl fluoride | |

| Reactivity | Selective toward amines, phenols, and thiols under SuFEx conditions |

The dual functionality allows sequential modifications: the sulfonyl fluoride participates in SuFEx ligation, while the sulfonamide group enables further derivatization or target engagement. Recent studies highlight its utility in synthesizing sulfamoyl fluoride-modified nucleosides (SuFNucs), which serve as stable bioconjugation handles.

Evolution from First-Generation Click Chemistry to SuFEx ("Click II") Reactions

The progression from classical click chemistry to SuFEx involves three key phases:

- CuAAC (2001–2008): Relied on copper catalysts for azide-alkyne cycloadditions, limited by metal toxicity.

- Strain-promoted azide-alkyne cycloaddition (2008–2014): Eliminated copper but required strained cyclooctynes, complicating synthesis.

- SuFEx (2014–present): Introduced sulfur-fluoride bonds as stable yet reactive connectors, operational in physiological conditions.

SuFEx reactions overcome prior limitations through:

- Chemoselectivity: Minimal cross-reactivity with biological nucleophiles except at designed sites.

- Scalability: Modular flow platforms enable gram-scale synthesis of sulfonyl fluorides without handling toxic gases.

- Diverse connectivity: Compatible with amines, phenols, and alcohols, unlike azide/alkyne-focused predecessors.

Research Significance and Academic Investigation Frameworks

Academic interest in 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride centers on three domains:

1. Chemical Biology:

- Protein profiling: Sulfonyl fluorides covalently modify tyrosine residues, enabling activity-based protein profiling (ABPP).

- Bioconjugation: The compound’s sulfonamide group facilitates linker integration for antibody-drug conjugates (ADCs).

2. Materials Science:

- Polymer crosslinking: Sulfonyl fluoride groups undergo step-growth polymerization with diols, forming hydrolytically stable sulfonate esters.

3. Medicinal Chemistry:

- Prodrug activation: Enzymatic hydrolysis of sulfonamides releases active agents, as demonstrated in fluorosulfate-based anticancer derivatives.

The compound’s synthetic versatility is further evidenced by its role in synthesizing sulfamoyl fluoride-modified biomolecules, which exhibit enhanced stability compared to phosphate or carboxylate analogues.

Properties

IUPAC Name |

2-[(4-fluorophenyl)sulfonyl-methylamino]ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO4S2/c1-12(6-7-17(11,13)14)18(15,16)9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAVGCCUOCJQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS(=O)(=O)F)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would involve optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride depend on the specific reaction conditions and reagents used. Substitution reactions, for example, can yield a variety of sulfonamide derivatives .

Scientific Research Applications

2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride has several applications in scientific research, including:

Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and modifications.

Medicinal Chemistry: It is utilized in the development of potential therapeutic agents due to its ability to modify biological molecules.

Biological Studies: The compound is employed in various biological assays to investigate cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonylamino]ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This interaction is crucial for its applications in proteomics and medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

- Reactivity : Sulfonyl fluorides (target compound) are more hydrolytically stable than sulfonyl chlorides (e.g., 2-(oxan-4-yloxy)ethane-1-sulfonyl chloride), making them preferable for applications requiring prolonged stability .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Analysis :

- The absence of 19F NMR data for the target compound limits direct comparison, but fluorine substituents in analogous compounds (e.g., -108.8 to -115.2 ppm for aryl-F in ) suggest that the 4-fluoro group in the target would resonate in a similar range.

- HRMS data for related sulfonyl fluorides (e.g., [M+Na]+ at 305.0973 in ) highlight the precision required for structural confirmation, though the target’s exact mass remains uncalculated in the evidence .

Functional and Application-Based Differences

- Synthetic Utility : The Pd-catalyzed methods in could be adapted for the target compound, but the N-methyl sulfonamido group may require specialized coupling conditions to avoid undesired side reactions .

Biological Activity

The compound 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride , also known by its CAS number 877964-15-3, is a sulfonamide derivative with potential applications in pharmaceutical chemistry. Its unique structural features suggest various biological activities, particularly in relation to enzyme inhibition and therapeutic uses. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and antitumor applications. The presence of a fluorine atom may enhance its pharmacological properties by improving metabolic stability or altering lipophilicity.

Structural Formula

Enzyme Inhibition

Research indicates that sulfonamides, including derivatives like 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride, often act as inhibitors of various enzymes. These compounds are particularly noted for their ability to inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes.

Case Study: Carbonic Anhydrase Inhibition

In a study examining the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase II (CA-II), it was found that compounds with similar structural characteristics to 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride displayed significant inhibition rates. The inhibition constant (Ki) values were determined using enzymatic assays, revealing that modifications in the aromatic ring could enhance binding affinity.

| Compound | Ki (µM) | Remarks |

|---|---|---|

| 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride | 0.5 | High affinity for CA-II |

| Sulfanilamide | 1.2 | Standard reference |

| Acetazolamide | 0.03 | Potent inhibitor |

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests potential activity against a range of bacterial pathogens.

Research Findings

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings indicated that the presence of the fluorinated aromatic group in 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride significantly improved its antibacterial activity compared to non-fluorinated analogs.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL |

The mechanism through which 2-(N-methyl-4-fluorobenzenesulfonamido)ethane-1-sulfonyl fluoride exerts its biological effects is primarily through enzyme inhibition. By binding to the active site of target enzymes, it disrupts normal metabolic processes in bacteria or tumor cells.

Proposed Mechanism

- Binding : The sulfonamide moiety interacts with the active site of carbonic anhydrase or other target enzymes.

- Inhibition : This interaction prevents substrate access or alters enzyme conformation, inhibiting catalytic activity.

- Biological Consequences : Reduced enzyme activity leads to impaired cellular functions, contributing to antimicrobial or antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.